![molecular formula C18H18N2O4S2 B3001290 4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide CAS No. 860650-91-5](/img/structure/B3001290.png)
4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored as inhibitors of kynurenine 3-hydroxylase, with compounds demonstrating high-affinity inhibition and the ability to increase kynurenic acid concentration in the hippocampal fluid of rats . Similarly, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides has been synthesized and shown to inhibit carbonic anhydrase isoforms and exhibit cytotoxic effects against breast cancer cell lines . Another study synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which displayed cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms . Novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives were also synthesized, with the reaction mechanisms and molecular orbital calculations of tautomeric forms discussed . Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides were prepared, with one compound showing marked anticancer activity against human carcinoma cell lines . Lastly, the synthesis of an impurity in the antibacterial drug sulfamethizole was reported, which involved the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structures of the synthesized benzenesulfonamide derivatives are characterized by the presence of a thiazole ring and a sulfonamide group, which are crucial for their biological activity. The structure-activity relationship (SAR) studies have shown that the substitution pattern on the phenyl ring and the nature of the substituents can significantly affect the inhibitory potency and selectivity of these compounds . The molecular orbital calculations have provided insights into the tautomeric forms and stability of the synthesized molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzenesulfonamide derivatives typically include the formation of sulfonamide bonds and the introduction of various substituents to the core structure. The reaction conditions and the choice of reagents are tailored to achieve the desired selectivity and yield of the target compounds. The formation of impurities during the synthesis process, such as in the case of sulfamethizole, highlights the complexity of these reactions and the need for careful control and analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen and the overall polarity of the molecule. These properties are critical for the biological activity of the compounds, as they determine their interaction with biological targets and their pharmacokinetic profile. The ADMET studies conducted on some of these compounds provide valuable information on their absorption, distribution, metabolism, excretion, and toxicity, which are essential for drug development .
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment :
- The synthesis and characterization of zinc phthalocyanines substituted with benzenesulfonamide derivatives, including similar structures to the chemical , have been explored. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity :
- Compounds related to the chemical structure have shown marked anticancer activity against human cervical and colorectal carcinoma cell lines. These findings indicate the potential of such structures in developing new anticancer treatments (Karakuş et al., 2018).
DNA Binding and Antiproliferative Activity :
- Studies on mixed-ligand copper(II)-sulfonamide complexes reveal that the type of sulfonamide derivative significantly influences DNA binding and cleavage. This has implications in developing new therapeutic agents for treating cancer, as these compounds exhibit antiproliferative activity in human tumor cells (González-Álvarez et al., 2013).
Potential for Various Pharmacological Activities :
- Certain benzenesulfonamide derivatives have been synthesized and evaluated for a variety of pharmacological activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds' diverse potential indicates the versatility of this chemical class in pharmaceutical research (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Applications :
- Thiazole azodyes containing sulfonamide moieties have been designed for simultaneous dyeing and UV protection finishing of cotton fabrics, indicating the application of such chemicals in materials science for enhancing functional properties of textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Propriétés
IUPAC Name |
4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-17-16(25-18(22)20-17)12-14-6-8-15(9-7-14)26(23,24)19-11-10-13-4-2-1-3-5-13/h1-9,16,19H,10-12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJRLJSEINMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

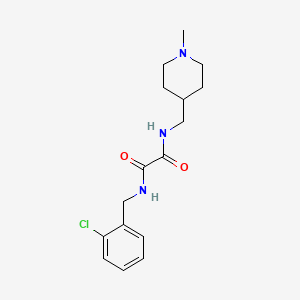
![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)
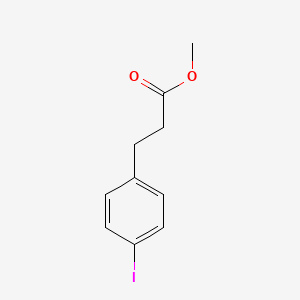
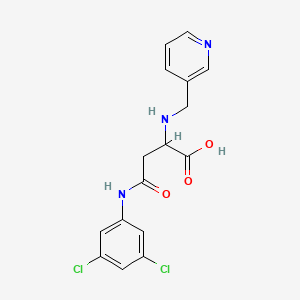
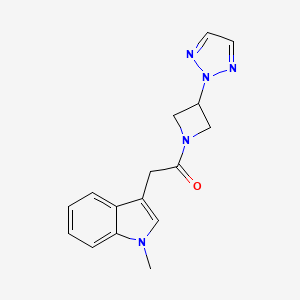
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)
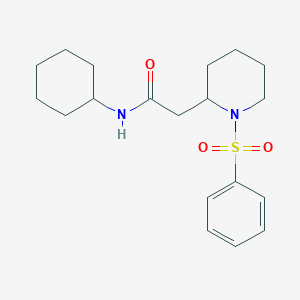
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)